N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide
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Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, particularly those involving 1,2,4-oxadiazole and isoxazole derivatives. These compounds are synthesized through condensation reactions involving substituted 1,3,4-oxadiazoles and isonicotinamide, leading to structures with potential antibacterial and antifungal activities (Dhore & Thorat, 2012).
Biological Activity
The isoxazole and oxadiazole moieties present in these compounds have been extensively studied for their biological properties. Isoxazole derivatives, for example, have shown promise as disease-modifying antirheumatic drugs and have been evaluated for their inhibitory effects on enzymes involved in pyrimidine de novo synthesis, crucial for immune cell functions (Knecht & Löffler, 1998). Additionally, 1,2,4-oxadiazoles are highlighted for their bioisosteric properties, potentially replacing ester and amide functionalities in drug molecules, which is significant for the development of new therapeutic agents with improved pharmacokinetic profiles (Boström et al., 2012).
Antimicrobial and Anticancer Applications
Triazole and oxadiazole derivatives, including those similar to the structure of interest, have been tested for their antimicrobial properties against a variety of microorganisms, showing significant activity in some cases (Mishra et al., 2010). Moreover, compounds with oxadiazole rings have been synthesized and evaluated for their anticancer activities, demonstrating potent cytotoxicity against several cancer cell lines, which suggests potential applications in cancer therapy (Abdo & Kamel, 2015).
Insecticidal Properties
The design and synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been explored for developing novel insecticides with high activity against agricultural pests, such as the diamondback moth. These studies highlight the potential of oxadiazole derivatives in the field of agrochemicals (Liu et al., 2017).
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-15(10-3-5-16-6-4-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRUTBCIYYWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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